2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-4-3-2(6(13)14)1-10-5(3)12-7(9)11-4/h1H,(H,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWFJCIQVRPJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The reaction is carried out in the presence of phosphorus oxychloride (POCl3) and a base such as diisopropylethylamine (DIPEA). The mixture is heated to around 70°C and stirred for several hours to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by using larger quantities of the starting materials and reagents. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 4 are prime sites for nucleophilic substitution. These reactions typically involve amines or thiols under basic conditions:
Key Findings :
-
Chlorine at position 4 is more reactive than position 2 due to electronic effects of the carboxylic acid group .
-
Steric hindrance from the bicyclic core influences substitution rates .
Coupling Reactions
The compound participates in palladium- and copper-catalyzed cross-couplings, enabling biaryl or alkyl chain formation:
Mechanistic Insights :
-
Suzuki couplings proceed via oxidative addition of the C–Cl bond to palladium .
-
Copper/nickel systems enable radical pathways in alkenylation reactions .
Cyclization Reactions
Intramolecular cyclization is employed to construct fused heterocyclic systems:
Applications :
Chlorination and Functionalization
Phosphorus-based reagents facilitate further chlorination or functional group interconversion:
| Reagent | Conditions | Transformation | Reference |
|---|---|---|---|
| POCl₃, DIPEA | 70°C, 4 hours | Enhanced chlorination at position 7 | |
| Dichlorophenyl phosphine | 180°C, 4 hours | Aryl chloride derivatives |
Note : Excessive chlorination may reduce solubility, necessitating purification via crystallization .
Biological Activity via Reactivity
While not a direct chemical reaction, the compound’s electrophilic Cl groups enable covalent interactions with biological targets:
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
The compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting protein kinases. It has been identified as a potent inhibitor of Janus Kinase 3 (JAK3), which is implicated in numerous immunological disorders such as lupus, rheumatoid arthritis, and various cancers .
Case Study:
Research indicates that derivatives of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid demonstrate significant inhibitory activity against PAK4 (p21-activated kinase 4), with an IC₅₀ value as low as 2.7 nM in enzymatic assays. This inhibition leads to cell cycle arrest and apoptosis in cancer cell lines like MV4-11 and HepG2.
Biological Studies
Mechanism of Action:
The compound interacts with various biological macromolecules, influencing signaling pathways crucial for cellular responses. Its ability to modulate the activity of specific enzymes or receptors allows researchers to study its effects on cellular mechanisms related to cancer progression and inflammatory responses .
Biological Activity:
Recent studies have shown that this compound can induce apoptosis in cancer cells through its action on kinase pathways. This characteristic makes it a candidate for further exploration in anticancer therapies.
Materials Science
Organic Semiconductors:
In addition to its medicinal applications, this compound is being investigated for its potential use in the development of organic semiconductors. Its unique electronic properties can be harnessed in the fabrication of advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also act as a ligand for certain receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolo-Pyrimidine Core
Table 1: Substituent Effects on Key Properties
Structural and Functional Differences
Chlorine Substitution: The 2,4-dichloro configuration in the target compound increases electrophilicity at the pyrimidine ring, favoring nucleophilic aromatic substitution (e.g., amination, alkoxylation) compared to mono-Cl analogs like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid . Mono-Cl analogs (e.g., 4-chloro-7-methyl derivative) show reduced reactivity, limiting their utility in multistep syntheses .
Carboxylic Acid vs. Ester/Amino Groups: The carboxylic acid in the target compound allows for salt formation or conjugation with amines/alcohols, critical for prodrug development. Methyl esters (e.g., methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate) are less polar, improving cell membrane penetration but requiring hydrolysis for activation .
Dual Cl in the target compound offers distinct reactivity in palladium-catalyzed couplings (e.g., Buchwald-Hartwig) compared to Br or single-Cl analogs .
Research and Application Insights
- Medicinal Chemistry : The target compound’s dichloro-carboxylic acid structure is a versatile scaffold for kinase inhibitors and antiviral agents. Its analogs with bulky groups (e.g., cyclopentyl) show promise in enhancing selectivity .
- Material Science : Brominated derivatives may serve as intermediates in organic electronics due to their enhanced stability .
- Limitations : The low solubility of dichloro-carboxylic acid derivatives in aqueous media may necessitate formulation adjustments (e.g., salt formation) .
Biological Activity
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 90213-66-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C7H3Cl2N3O2
- Molecular Weight : 188.01 g/mol
- Physical State : Solid
- Melting Point : 250 - 252 °C
Research indicates that this compound functions primarily as a protein kinase inhibitor. It has shown inhibitory effects on several tyrosine kinases, which are crucial in the signaling pathways that regulate cell proliferation and survival. Notably, it has been identified as an inhibitor of Janus Kinase 3 (JAK3), which plays a significant role in immune response and inflammation .
Biological Activity Against Cancer
Recent studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values of this compound against different cancer types:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 40 - 204 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 1.75 - 9.46 | Cell cycle arrest and apoptosis |
| MCF-7 | 0.87 - 12.91 | Upregulation of pro-apoptotic proteins |
The compound exhibits significant activity against HepG2 cells, inducing apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2 .
Case Studies and Research Findings
- In Vitro Studies : In a study evaluating various pyrrolo[2,3-d]pyrimidine derivatives, compound 5k (a derivative closely related to our compound) was shown to have potent anticancer activity with IC50 values comparable to established drugs like sunitinib . The study highlighted its ability to induce cell cycle arrest and apoptosis in HepG2 cells.
- Animal Studies : In vivo experiments demonstrated that compounds similar to this compound did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, indicating a favorable safety profile for further development as an anticancer agent .
- Mechanistic Insights : Molecular docking studies have shown that this compound can bind effectively to the active sites of various kinases involved in tumor growth signaling pathways. This binding is critical for its anticancer properties and suggests that it could be developed as a targeted therapy for specific cancers .
Safety and Toxicology
While promising in its biological activity, safety assessments indicate that the compound can cause skin irritation and serious eye damage upon exposure. It is classified under Category 4 for acute oral toxicity (LD50 = 300 - 2000 mg/kg) and requires careful handling in laboratory settings .
Q & A
Q. What are the standard synthetic routes for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, and what critical reaction parameters influence yield?
Answer: Synthesis typically involves cyclization of substituted pyrrole precursors followed by halogenation and carboxylation. Key steps include:
- Cyclization : Using microwave-assisted conditions (e.g., 150°C, DMF, 2 hours) to form the pyrrolo-pyrimidine core .
- Halogenation : Chlorination at positions 2 and 4 using POCl₃ or PCl₅ under reflux (80–100°C) .
- Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester intermediates under acidic or basic conditions (e.g., NaOH/EtOH, 70°C) .
Critical parameters include temperature control during halogenation to avoid over-substitution and solvent selection (e.g., DMF vs. THF) to optimize cyclization efficiency.
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
- HPLC-MS : To assess purity (>95%) and confirm molecular weight (C₇H₃Cl₂N₃O₂, MW: 232.02 g/mol) .
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., δ 7.5–8.0 ppm for pyrrole protons, δ 160–170 ppm for carboxylic carbon) .
- X-ray crystallography : For unambiguous confirmation of the fused ring system and substituent positions, as demonstrated in related pyrrolo-pyrimidine derivatives .
Q. What are the key reactivity patterns of the chlorine substituents in this compound?
Answer:
- Nucleophilic substitution : Chlorines at positions 2 and 4 are reactive toward amines, alkoxides, or thiols, enabling derivatization (e.g., Suzuki coupling for aryl groups) .
- Acid stability : The chlorine at position 4 is less labile under acidic conditions compared to position 2, allowing selective functionalization .
- Metal-catalyzed cross-coupling : Pd-mediated reactions (e.g., Buchwald-Hartwig) can replace Cl with heteroaryl/alkyl groups for SAR studies .
Advanced Research Questions
Q. How does the substitution pattern on the pyrrolo-pyrimidine scaffold influence kinase inhibition selectivity?
Answer:
- Steric effects : Bulky substituents at position 5 (e.g., ethyl or aryl groups) reduce off-target kinase binding by occupying hydrophobic pockets .
- Electron-withdrawing groups : The 5-carboxylic acid enhances solubility but may reduce cell permeability; ester prodrugs (e.g., ethyl esters) improve bioavailability .
- Comparative assays : Use kinase profiling panels (e.g., DiscoverX) to correlate substituent effects with IC₅₀ values, as seen in analogues like 4-chloro-5-ethyl derivatives .
Q. How can researchers resolve contradictions in biological activity data across assay systems?
Answer:
- Assay standardization : Normalize protocols for cell lines (e.g., HEK293 vs. HeLa), ATP concentrations, and incubation times .
- Metabolite analysis : Use LC-MS to check for in situ hydrolysis of ester prodrugs, which may vary between assays .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes in divergent kinase conformers (e.g., active vs. inactive states) .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
Answer:
- Salt formation : Use sodium or potassium salts of the carboxylic acid to enhance aqueous solubility .
- Prodrug design : Ethyl or methyl esters improve membrane permeability, with enzymatic hydrolysis in vivo regenerating the active acid form .
- Lyophilization : Stabilize the compound in PBS buffer (pH 7.4) for long-term storage, avoiding degradation observed in DMSO solutions after >72 hours .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
Answer:
- CYP450 metabolism prediction : Tools like Schrödinger’s ADMET Predictor identify susceptible sites (e.g., para-chlorine oxidation) .
- Structural modifications : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to block CYP3A4-mediated degradation .
- MD simulations : Assess binding to serum proteins (e.g., albumin) to predict half-life extension .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
